4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S2/c1-2-24-19-8-7-17(13-18(19)20)27(22,23)21(14-15-5-3-11-25-15)10-9-16-6-4-12-26-16/h3-8,11-13H,2,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBHBBXLANJWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The position and nature of substituents on the benzene ring significantly influence activity. Key comparisons include:
Key Observations :
Sulfonamide Nitrogen Substituents
The N-alkyl/aryl groups modulate solubility, target affinity, and pharmacokinetics:
Key Observations :
- Thiophene vs. Pyridine/Furan: Thiophene’s sulfur atom (target compound) may enhance hydrophobic interactions compared to pyridine’s nitrogen ().
Physicochemical and Spectroscopic Properties
- NMR Data : Compounds in –5 and 9–10 show that fluoro and ethoxy substituents produce distinct $ ^1H $-NMR shifts (e.g., fluoro at δ 6.8–7.2, ethoxy at δ 1.3–1.5) .
- Melting Points : Sulfonamides with bulky groups (e.g., naphthalene in ) exhibit higher melting points (>150°C), whereas the target compound’s flexible ethyl-thiophene chain may lower its melting point .
Q & A
Q. What are the key synthetic routes for synthesizing 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-ethoxy-3-fluorobenzenesulfonyl chloride. This intermediate reacts with amines (e.g., furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine) under basic conditions to form the sulfonamide bond. Critical steps include:
- Sulfonylation : Reacting the sulfonyl chloride with the amine mixture in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate the final product.
- Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours) to maximize yield .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent connectivity (e.g., ethoxy, fluoro, and heterocyclic moieties) .
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .
Q. What in vitro assays are suitable for preliminary biological screening of this sulfonamide?
Sulfonamides are often screened for enzyme inhibition (e.g., bacterial dihydropteroate synthase) using:
- Enzyme Activity Assays : Monitoring substrate conversion (e.g., folate synthesis inhibition via UV-Vis spectrophotometry) .
- Cell-Based Assays : Antimicrobial activity against Gram-positive/negative bacteria (e.g., MIC determination) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonamide intermediate?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amines, while dichloromethane minimizes side reactions .
- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to evaluate temperature, time, and reagent ratios .
Q. Example Optimization Table
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 0–25 | 15 | 15% |
| Reaction Time (h) | 6–24 | 18 | 10% |
| Solvent | DCM, THF, DMF | THF | 20% |
Q. How to resolve discrepancies between computational and experimental structural data (e.g., bond angles or torsion)?
- Refinement Software : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy factors to resolve disorder .
- DFT Calculations : Compare experimental crystallographic data with density functional theory (DFT)-optimized geometries (e.g., Gaussian 16) to identify steric/electronic mismatches .
- Validation Tools : Check CIF files with PLATON or Mercury to flag outliers in bond lengths/angles .
Q. What strategies are employed to study the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Measure and shifts via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- Docking Simulations : Molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., dihydropteroate synthase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters .
Q. How to address low solubility in biological assays without derivatization?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion .
Data Contradiction Analysis
Q. Conflicting bioactivity results between similar sulfonamides: How to identify structural determinants?
Q. Example Structural Comparison
| Analog Modification | IC (μM) | Activity Trend |
|---|---|---|
| Ethoxy → Methoxy | 2.1 → 5.8 | Decreased |
| Thiophene-2-yl → Thiophene-3-yl | 1.5 → 8.2 | Decreased |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
